molecular formula C13H25NO B12682212 N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide CAS No. 51200-99-8

N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide

Cat. No.: B12682212
CAS No.: 51200-99-8
M. Wt: 211.34 g/mol
InChI Key: CGGBZUIEPKRGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide is an organic compound with the molecular formula C13H25NO It is a secondary amide with a cyclohexane ring, an ethyl group, and a 1-methylpropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with N-ethyl-1-(1-methylpropyl)amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. Industrial production also emphasizes safety and environmental considerations, employing green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted amides and other derivatives

Scientific Research Applications

N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(1-methylpropyl)cyclohexanecarboxamide
  • N-Ethyl-1-(1-ethylpropyl)cyclohexanecarboxamide
  • N-Propyl-1-(1-methylpropyl)cyclohexanecarboxamide

Uniqueness

N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

51200-99-8

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

1-butan-2-yl-N-ethylcyclohexane-1-carboxamide

InChI

InChI=1S/C13H25NO/c1-4-11(3)13(12(15)14-5-2)9-7-6-8-10-13/h11H,4-10H2,1-3H3,(H,14,15)

InChI Key

CGGBZUIEPKRGGJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCCCC1)C(=O)NCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.